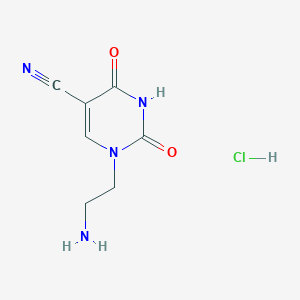
1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hydrochloride
Overview
Description
Compounds with structures similar to “1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hydrochloride” often have applications in the field of medicinal chemistry . They can be used in the preparation of various bioactive molecules .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an aminoethyl group with a maleimide group . The resulting product can then be further modified or used as a building block in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as proton nuclear magnetic resonance (NMR), ultraviolet visibility spectrometry, and size exclusion chromatography .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, maleimide-modified compounds can undergo rapid crosslinking reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For similar compounds, these properties can include molecular weight, pH sensitivity, and readiness for crosslinking .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Processes : Various derivatives of tetrahydropyrimidine carbonitriles, including compounds structurally similar to 1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hydrochloride, have been synthesized through different chemical reactions. For instance, Briel, Franz, and Dobner (2002) described the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants (Briel, Franz, & Dobner, 2002).
Compound Reactivity : The chemical reactivity of similar compounds has been explored in the context of forming new derivatives with potential biological activities. For instance, Chang, Cho, and Kim (2003) investigated the novel synthesis and reactions of related pyrimidine carbonitriles (Chang, Cho, & Kim, 2003).
Biological and Pharmacological Activities
Cytotoxicity and Anticancer Activity : Several studies have explored the cytotoxic and potential anticancer activities of tetrahydropyrimidine carbonitriles. For example, Atapour-Mashhad et al. (2016) synthesized various derivatives and tested their anti-proliferative activity on human cancer cell lines (Atapour-Mashhad et al., 2016). Similarly, Ramadan, El‐Helw, and Sallam (2019) reported the synthesis of a pyrimidinethione derivative and its promising antitumor and antimicrobial activity evaluation (Ramadan, El‐Helw, & Sallam, 2019).
Antimicrobial Activities : The synthesis of novel pyrido[2,3-d]pyrimidine derivatives and their antimicrobial activities against fungi and bacteria have been reported, indicating the potential application of these compounds in antimicrobial research (Mohammadi Ziarani et al., 2015).
Green Synthesis Approaches
- Eco-Friendly Synthesis : The green synthesis of polyfunctionalized pyridopyrimidines, including related tetrahydropyrimidine carbonitriles, has been achieved, showcasing the movement towards environmentally friendly chemical synthesis processes (Javahershenas & Khalafy, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Compounds with structures similar to “1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hydrochloride” have potential applications in various fields, including regenerative medicine and tissue engineering . Future research may focus on optimizing the properties of these compounds for specific applications, developing new synthesis methods, or exploring new potential uses .
properties
IUPAC Name |
1-(2-aminoethyl)-2,4-dioxopyrimidine-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.ClH/c8-1-2-11-4-5(3-9)6(12)10-7(11)13;/h4H,1-2,8H2,(H,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORSZSWGZLRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)



![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)


![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)
